molecular formula C12H11BrO4 B014644 4-Bromomethyl-6,7-dimethoxycoumarin CAS No. 88404-25-5

4-Bromomethyl-6,7-dimethoxycoumarin

Cat. No. B014644
CAS RN: 88404-25-5
M. Wt: 299.12 g/mol
InChI Key: JGODLBJJCNQFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromomethyl-6,7-dimethoxycoumarin is a fluorescent labeling reagent used for the reversed-phase HPLC separation and detection of carboxylic acids . It is also used as a derivatization reagent for quantitation of clofibric, bezafibric, and fenofibric acids in the liver by liquid chromatography .


Molecular Structure Analysis

The molecular formula of 4-Bromomethyl-6,7-dimethoxycoumarin is C12H11BrO4 . The IUPAC name is 4-(bromomethyl)-6,7-dimethoxychromen-2-one . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

The molecular weight of 4-Bromomethyl-6,7-dimethoxycoumarin is 299.12 g/mol . It has a computed XLogP3-AA value of 2, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass is 297.98407 g/mol .

Scientific Research Applications

Fluorescent Labeling Reagent

“4-Bromomethyl-6,7-dimethoxycoumarin” is used as a fluorescent labeling reagent for the reversed-phase HPLC separation and detection of carboxylic acids . This application is particularly useful in biochemistry and analytical chemistry, where it allows for the visualization and quantification of carboxylic acids in various samples.

Derivatization Reagent for Quantitation of Fibric Acids

This compound is also used as a derivatization reagent for the quantitation of clofibric, bezafibric, and fenofibric acids in the liver by liquid chromatography . These fibric acids are used as lipid-lowering agents, and their quantification is important in pharmacokinetic studies and therapeutic drug monitoring.

Determination of Tripeptide Glutathione Concentration

Another application of “4-Bromomethyl-6,7-dimethoxycoumarin” is in the determination of the concentration of the tripeptide glutathione by matrix-assisted laser desorption ionization time-of-flight mass spectrometry . Glutathione plays a crucial role in cellular defense against oxidative stress, and its quantification is important in various fields of biomedical research.

Determination of Carboxylic Acids in Chromatographic Detection

“4-Bromomethyl-6,7-dimethoxycoumarin” is also used for the determination of carboxylic acids in chromatographic detection . This application is particularly useful in environmental analysis and food science, where it allows for the detection and quantification of carboxylic acids in various samples.

Safety and Hazards

The safety data sheet for 4-Bromomethyl-6,7-dimethoxycoumarin indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(bromomethyl)-6,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGODLBJJCNQFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237025
Record name 4-Bromomethyl-6,7-dimethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethyl-6,7-dimethoxycoumarin

CAS RN

88404-25-5
Record name 4-Bromomethyl-6,7-dimethoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088404255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromomethyl-6,7-dimethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromomethyl-6,7-dimethoxycoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromomethyl-6,7-dimethoxycoumarin
Reactant of Route 2
Reactant of Route 2
4-Bromomethyl-6,7-dimethoxycoumarin
Reactant of Route 3
Reactant of Route 3
4-Bromomethyl-6,7-dimethoxycoumarin
Reactant of Route 4
4-Bromomethyl-6,7-dimethoxycoumarin
Reactant of Route 5
Reactant of Route 5
4-Bromomethyl-6,7-dimethoxycoumarin
Reactant of Route 6
Reactant of Route 6
4-Bromomethyl-6,7-dimethoxycoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.